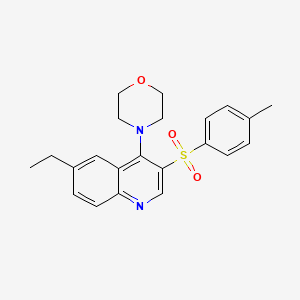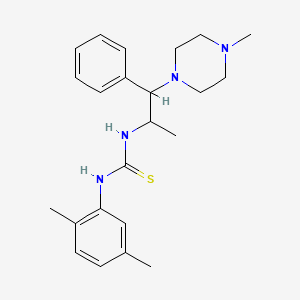![molecular formula C18H24N8O B2606293 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2320179-40-4](/img/structure/B2606293.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a triazolo ring, and a pyridazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis . The structure of the isolated compounds was confirmed by these methods .Chemical Reactions Analysis
Reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums led to the formation of addition products to C4 or N1, depending on the substituents in the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, some compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10−4 to 10−6 cm2 V−1 s−1 .Applications De Recherche Scientifique
a. Antimalarial Activity: Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have demonstrated potent antimalarial activity . Researchers are investigating whether this compound could be developed into an effective antimalarial drug.
b. Antidepressant Properties: The same class of compounds has also shown antidepressant activity . Scientists are exploring whether our compound could be a novel antidepressant agent.
c. Antileishmanial Activity: Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. The compound’s antileishmanial potential is being investigated .
Energetic Materials
The compound’s properties make it interesting for applications in energetic materials:
a. Insensitive Explosives: Compounds 1–9, including our compound, exhibit insensitivity while maintaining good thermal stability and detonation properties. This highlights their potential as energetic materials .
Heterocyclic Chemistry
The compound’s heterocyclic structure opens up possibilities in synthetic chemistry:
a. Novel Synthesis Routes: The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has led to structurally novel derivatives. These compounds could serve as building blocks for drug development .
Other Biological Applications
Beyond the fields mentioned above, consider these additional applications:
a. Antimicrobial and Antiviral Properties: Fused 1,2,4-triazines have been explored for their antimicrobial and antiviral activities . Our compound’s unique structure may contribute to these properties.
b. Anxiolytic and Antimycobacterial Activity: Heterobicyclic nitrogen systems containing 1,2,4-triazines have displayed anxiolytic, antimycobacterial, and other diverse biological activities .
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications in various fields such as photonics, catalysis, and as reagents for peptide synthesis . Additionally, the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) could be a promising direction .
Propriétés
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O/c1-18(2,3)17-21-20-14-6-7-15(22-26(14)17)25-10-13(11-25)24(5)16(27)12-8-19-23(4)9-12/h6-9,13H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZCFMZFLXVVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)



![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606218.png)


![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2606224.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide](/img/structure/B2606225.png)
![2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2606226.png)
![(3aR,6aS)-2-(2-phenoxyethyl)-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2606229.png)
